3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate
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Overview
Description
3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromenone core, a furan ring, and various functional groups such as ethoxy, oxo, and carboxylate. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenone structure.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Functional Group Modifications: The ethoxy, oxo, and carboxylate groups are introduced through various organic reactions such as esterification, oxidation, and carboxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may affect signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate: can be compared with other chromenone derivatives and furan-containing compounds.
Chromen-2-ones: Compounds with similar chromenone cores but different substituents.
Furan-2-carboxylates: Compounds with similar furan rings but different functional groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20O7 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxochromen-7-yl] furan-2-carboxylate |
InChI |
InChI=1S/C21H20O7/c1-4-25-18(22)10-8-15-12(2)14-7-9-16(13(3)19(14)28-20(15)23)27-21(24)17-6-5-11-26-17/h5-7,9,11H,4,8,10H2,1-3H3 |
InChI Key |
MALOIUSLLNEDSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OC(=O)C3=CC=CO3)C)OC1=O)C |
Origin of Product |
United States |
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